molecular formula C20H20N6O3S2 B2964433 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 892475-75-1

2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2964433
CAS No.: 892475-75-1
M. Wt: 456.54
InChI Key: VOYYDVKPVBKOOL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

  • Intramolecular Aldol Condensation : Given the presence of carbonyl groups, this compound might undergo intramolecular aldol condensation. For instance, cyclization of 2,6-heptanedione is more favorable than that of 2,5-hexanedione .

Scientific Research Applications

Synthesis and Biological Activities

The compound of interest, due to its complex chemical structure, shares similarities with various synthesized heterocyclic compounds that have been explored for their potential biological activities. For example, novel heterocyclic compounds derived from visnaginone and khellinone were synthesized, exhibiting significant anti-inflammatory and analgesic activities. These compounds demonstrated high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, comparable to sodium diclofenac, suggesting potential for medical application in managing inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antitumor and Antioxidant Potential

Additionally, the thieno[2,3‐d]pyrimidine derivatives have shown promising results in inhibiting Hep-G2 cell growth, indicating potential applications in cancer treatment. These derivatives, through their unique structural modifications, have demonstrated specific antitumor agent capabilities against Hep-G2 cells, suggesting a pathway for developing novel anticancer drugs (A. Aly et al., 2010).

Diverse Heterocyclic Syntheses

The reaction of certain acetamide derivatives has led to the synthesis of a wide range of heterocyclic compounds, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These synthetic pathways offer insights into regioselective attacks and cyclization mechanisms, contributing to the fields of medicinal chemistry and drug design by providing a foundation for the development of new therapeutic agents with varied biological activities (H. Shams et al., 2010).

Insecticidal Applications

Moreover, certain heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research indicates potential agricultural applications of such compounds in pest management strategies, highlighting the versatility of heterocyclic compounds derived from complex acetamides (A. Fadda et al., 2017).

Properties

IUPAC Name

2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3S2/c1-5-13-22-16-15(18(28)26(4)20(29)25(16)3)17(23-13)30-9-14(27)24-19-21-11-7-6-10(2)8-12(11)31-19/h6-8H,5,9H2,1-4H3,(H,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYYDVKPVBKOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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